Methyl 5-bromo-2-methoxy-6-methylnicotinate

Description

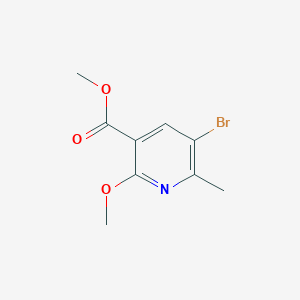

Methyl 5-bromo-2-methoxy-6-methylnicotinate is a substituted nicotinic acid derivative with the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.09 g/mol. Structurally, it features a pyridine ring substituted with a bromine atom at position 5, a methoxy group at position 2, and a methyl group at position 6.

Properties

IUPAC Name |

methyl 5-bromo-2-methoxy-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-5-7(10)4-6(9(12)14-3)8(11-5)13-2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKQQYWEAPWZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-methoxy-6-methylnicotinate typically involves the bromination of 6-methoxynicotinic acid followed by esterification. One common method includes the following steps:

Bromination: 6-methoxynicotinic acid is treated with bromine in acetic acid at elevated temperatures to introduce the bromine atom at the 5-position.

Esterification: The resulting brominated product is then esterified using methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large quantities of 6-methoxynicotinic acid are brominated using bromine in a controlled environment.

Continuous Esterification: The brominated intermediate is continuously esterified in a reactor with methanol and an acid catalyst, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-methoxy-6-methylnicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Nucleophilic Substitution: Formation of substituted nicotinates.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Scientific Research Applications

Unfortunately, the search results do not provide specific applications, data tables, or case studies for the compound "[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid". However, the search results do offer some information regarding similar compounds and related chemical structures that may be relevant to your research:

Information on Pyrazolo[3,4-b]pyridines

- Pyrazolo[3,4-b]pyridines are fused heterocycles with synthetic and medicinal potential, acting as vasodilators, hypotensive agents, HIV reverse transcriptase inhibitors, protein kinase inhibitors, antiallergics, antioxidants, and fungicides . They are key structures in drug discovery .

- 5-aminopyrazole is commonly used as a synthetic precursor for the preparation of pyrazolo[3,4-b]pyridines .

- Pyrazolo[3,4-b]pyridines have demonstrated cytotoxic activity against cervical HeLa and prostate DU 205 cancer cell lines .

Information on Pyrazolo[1,5-a]pyrimidines

Related compounds

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-methoxy-6-methylnicotinate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Comparison of this compound with Analogues

Analysis of Substituent Effects

Electronic and Steric Modifications

- Bromine Position : Bromine at position 5 (target compound) vs. position 6 (Methyl 6-bromo-5-methoxynicotinate) significantly impacts electronic effects. Bromine’s electron-withdrawing nature deactivates the pyridine ring, but its position influences regioselectivity in further reactions (e.g., Suzuki couplings) .

- Methoxy vs. Chloro : Replacing the 2-methoxy group in the target compound with chloro (Methyl 5-bromo-2-chloronicotinate) increases electrophilicity, making the compound more reactive toward nucleophiles. However, the methoxy group in the target compound provides steric hindrance and moderate electron donation, stabilizing the ring .

Environmental and Health Considerations

EPFRs are linked to oxidative stress in biological systems, suggesting that brominated derivatives require careful handling and disposal .

Biological Activity

Methyl 5-bromo-2-methoxy-6-methylnicotinate (MBMMN) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

MBMMN is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. Its molecular formula is . The unique substituents contribute to its reactivity and biological properties, making it a candidate for various therapeutic investigations.

The biological activity of MBMMN is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom and methoxy group are believed to enhance its binding affinity to molecular targets, potentially leading to the inhibition or modulation of certain biochemical pathways. However, detailed mechanisms remain under investigation, and further studies are necessary to elucidate these pathways fully.

Biological Activities

Research has indicated several potential biological activities for MBMMN:

- Antimicrobial Activity : Preliminary studies suggest that MBMMN may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : There is evidence to suggest that MBMMN may have anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Enzyme Inhibition : MBMMN has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of MBMMN against various bacterial strains. The compound demonstrated significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Activity : In vitro experiments showed that MBMMN could reduce the production of pro-inflammatory cytokines in human cell lines. This suggests a potential application in managing inflammatory diseases.

Data Table: Biological Activities of this compound

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces cytokine production | |

| Enzyme inhibition | Modulates metabolic pathways |

Future Directions

Despite promising findings, the research on MBMMN is still in its early stages. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- In Vivo Studies : Animal models should be employed to assess the therapeutic efficacy and safety profile of MBMMN.

- Comparative Studies : Investigating similar compounds can provide insights into the unique properties of MBMMN and broaden its potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.